molecular formula C18H20N2 B1202145 (+)-Guatambuine CAS No. 11046-16-5

(+)-Guatambuine

Cat. No.: B1202145
CAS No.: 11046-16-5
M. Wt: 264.4 g/mol
InChI Key: BZHXRFNKJQZSGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-Guatambuine is a natural tetrahydropyridine alkaloid isolated from the stem bark of the medicinal plant Aspidosperma subincanum Mart. . This species, commonly known as "guatambú," is used in traditional medicine in several regions of Brazil . The compound is of significant interest in natural product and medicinal chemistry research. Guatambuine is closely related to the alkaloid olivacine, which is found in other Aspidosperma species like A. olivaceum and A. ulei . Olivacine and its structural analogs have demonstrated potent antitumor properties and have served as key lead compounds for the development of novel anticancer agents . The pyridocarbazole scaffold, which is central to these compounds, is known to exhibit multimodal mechanisms of action, including intercalation with DNA and inhibition of the topoisomerase II enzyme . This makes the chemical class a valuable template for investigating new pharmacological pathways. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

11046-16-5

Molecular Formula

C18H20N2

Molecular Weight

264.4 g/mol

IUPAC Name

1,2,5-trimethyl-1,3,4,6-tetrahydropyrido[4,3-b]carbazole

InChI

InChI=1S/C18H20N2/c1-11-13-8-9-20(3)12(2)15(13)10-16-14-6-4-5-7-17(14)19-18(11)16/h4-7,10,12,19H,8-9H2,1-3H3

InChI Key

BZHXRFNKJQZSGN-UHFFFAOYSA-N

SMILES

CC1C2=C(CCN1C)C(=C3C(=C2)C4=CC=CC=C4N3)C

Canonical SMILES

CC1C2=C(CCN1C)C(=C3C(=C2)C4=CC=CC=C4N3)C

Other CAS No.

2744-45-8

Synonyms

guatambuine

Origin of Product

United States

Ii. Isolation and Advanced Characterization Methodologies of + Guatambuine from Natural Sources

Extraction and Chromatographic Isolation Techniques

The isolation of (+)-Guatambuine from its natural plant sources, predominantly species of the Aspidosperma genus, is a meticulous process that begins with extraction and is followed by sophisticated chromatographic purification. sci-hub.seresearchgate.netnih.govnih.gov

The initial step involves the extraction of the total alkaloidal content from the dried and powdered plant material, such as the stem bark of Aspidosperma subincanum. researchgate.netnih.gov This is typically achieved through maceration or Soxhlet extraction using a polar organic solvent like methanol (B129727) or ethanol. d-nb.inforesearchgate.netscielo.br This process is designed to efficiently draw out a broad spectrum of secondary metabolites, including the target indole (B1671886) alkaloids. In some procedures, a preliminary extraction with a non-polar solvent like petroleum ether or hexane (B92381) is performed to remove fats, oils, and waxes, which can interfere with subsequent purification steps. researchgate.net

Following the initial extraction, a crucial step is the separation of the alkaloids from other extracted compounds. This is most commonly achieved through acid-base fractionation. researchgate.netnih.govteknolabjournal.com The crude extract is dissolved in a dilute acidic solution, such as hydrochloric acid or tartaric acid, which converts the basic alkaloids into their water-soluble salts. researchgate.netteknolabjournal.commdpi.com This aqueous solution is then washed with a non-polar organic solvent, like chloroform (B151607) or ethyl acetate (B1210297), to remove neutral and acidic impurities. d-nb.inforesearchgate.netnih.gov

Subsequently, the acidic aqueous phase is basified with a base, such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate, to a pH of around 9-10. researchgate.netteknolabjournal.commdpi.com This process neutralizes the alkaloid salts, converting them back into their free base form, which are now soluble in organic solvents. researchgate.netteknolabjournal.com A final extraction with an organic solvent like chloroform or ethyl acetate then isolates the total alkaloid fraction, which is enriched with compounds like this compound. researchgate.netnih.govmdpi.com

The total alkaloid fraction, although enriched, is still a complex mixture of structurally related alkaloids. Therefore, advanced chromatographic techniques are essential for the final purification of this compound. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful tool for this purpose, allowing for the isolation of individual compounds in high purity. nih.govphenomenex.com

The choice of the stationary and mobile phases is critical for successful separation. Reversed-phase columns are commonly used, where a polar mobile phase, often a mixture of methanol, water, and sometimes an ion-pairing reagent, is employed to elute the compounds based on their polarity. nih.govresearchgate.net The separation can be performed isocratically or with a gradient elution to optimize the resolution of the alkaloids. nih.govnih.gov The fractions are collected and monitored by analytical techniques like Thin-Layer Chromatography (TLC) or analytical HPLC to identify those containing the pure this compound. nih.govscielo.br

Table 1: Overview of Extraction and Isolation Techniques for this compound

Step Technique Purpose Typical Solvents/Reagents
Initial Extraction Maceration or Soxhlet ExtractionTo extract total secondary metabolites from plant material.Methanol, Ethanol.
Defatting (Optional) Solvent ExtractionTo remove non-polar impurities like fats and waxes.Petroleum ether, Hexane.
Fractionation Acid-Base PartitioningTo selectively isolate the total alkaloid fraction.Hydrochloric acid, Ammonium hydroxide, Chloroform, Ethyl acetate.
Purification Preparative HPLCTo isolate pure this compound from the alkaloid mixture.Methanol/Water mobile phase, Reversed-phase column.

Fractionation Strategies (e.g., Acid-Base Partitioning)

Spectroscopic and Analytical Techniques for Structural Elucidation

Once a pure sample of this compound is obtained, its chemical structure and stereochemistry are determined using a combination of spectroscopic and analytical methods. scielo.br

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. measurlabs.com For this compound, both ¹H and ¹³C NMR spectroscopy are employed to identify the number and types of protons and carbons, respectively. scielo.brresearchgate.net

The stereochemistry of a molecule, which is the three-dimensional arrangement of its atoms, can be determined through specific NMR experiments and by comparing experimental data with calculated values. qd-latam.comrsc.orgnih.gov The relative configuration of stereocenters in this compound can be deduced from the coupling constants between adjacent protons and through Nuclear Overhauser Effect (NOE) experiments, which identify protons that are close in space. qd-latam.com

To unravel the complex structure of this compound, two-dimensional (2D) NMR techniques are indispensable. rutgers.edu These experiments provide correlation data that reveal how different atoms are connected within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. This information is crucial for tracing out the spin systems within the molecule and piecing together its carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These spectra show correlations between protons and the carbons to which they are directly attached. researchgate.netunifi.it This allows for the unambiguous assignment of the ¹³C NMR signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. scielo.brmdpi.com HMBC is particularly valuable for connecting different fragments of the molecule and for placing quaternary carbons and heteroatoms.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques are used to determine the relative stereochemistry of the molecule by identifying protons that are in close spatial proximity, regardless of whether they are directly bonded.

By combining the information from these 1D and 2D NMR experiments, the complete chemical structure and relative stereochemistry of this compound can be unequivocally established. scielo.brnih.gov The absolute configuration is often confirmed by comparing the experimental data with that of known related compounds or through X-ray crystallography. researchgate.net

Table 2: Key 2D NMR Experiments for the Structural Elucidation of this compound

Experiment Information Provided Application for this compound
COSY ¹H-¹H correlations through bonds.Establishes proton-proton connectivity within the rings and side chains.
HSQC/HMQC ¹H-¹³C one-bond correlations.Assigns carbon signals based on their attached protons.
HMBC ¹H-¹³C long-range correlations (2-3 bonds).Connects different structural fragments and confirms the overall carbon skeleton.
NOESY/ROESY ¹H-¹H correlations through space.Determines the relative stereochemistry of the molecule.
Microcryoprobe NMR Applications for Limited Sample Amounts

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise elemental composition of a molecule. shimadzu.com Unlike low-resolution MS, which provides nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. shimadzu.com This accuracy allows for the calculation of a unique molecular formula. For this compound, HRMS would confirm its elemental composition of C₂₀H₂₄N₂. This precision is essential to distinguish it from other compounds that may have the same nominal mass but different elemental formulas. Instruments like Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) are commonly used to achieve the high resolution required for such determinations. shimadzu.com

Table 1: Illustrative HRMS Data for a Related Indole Alkaloid

CompoundMolecular FormulaCalculated m/z [M+H]⁺Found m/z [M+H]⁺
3-Methyl-2,3,4,9-tetrahydro-1H-carbazoleC₁₃H₁₅N172.1126172.1121

This table provides an example of HRMS data for a related carbazole (B46965) structure to illustrate the accuracy of the technique. Data sourced from core.ac.uk.

High-Resolution Mass Spectrometry

Chiroptical Spectroscopy for Absolute Configuration Determination

While NMR and MS are powerful tools for determining the planar structure of a molecule, they often cannot establish the absolute stereochemistry of chiral centers. Chiroptical techniques, which measure the differential interaction of chiral molecules with polarized light, are essential for this purpose.

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by a chiral molecule. photophysics.com The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, making it a powerful tool for determining the absolute configuration of stereogenic centers. For complex alkaloids like this compound, which belongs to the yohimbine-type alkaloids, experimental CD spectra can be compared with those of known related compounds or with spectra predicted by quantum chemical calculations. dntb.gov.ua The comparison of the experimental electronic circular dichroism (ECD) spectrum with calculated spectra for different possible stereoisomers allows for the confident assignment of the absolute configuration. tandfonline.comslideshare.net For instance, the absolute configuration of new Aspidosperma-type alkaloids has been successfully determined by comparing their experimental ECD spectra with those calculated using time-dependent density functional theory (TDDFT). tandfonline.com The characteristic Cotton effects (positive or negative peaks) in the CD spectrum provide a definitive signature of the molecule's absolute stereochemistry. dntb.gov.ua

Table 2: Illustrative Application of ECD in Structure Elucidation of an Aspidosperma Alkaloid

CompoundMethodResultReference
16-O-methylvoafinineExperimental and Calculated ECDThe absolute configuration was successfully determined by matching the experimental ECD spectrum with the calculated spectrum for the proposed stereoisomer. tandfonline.com
Optical Rotation and Chiral HPLC Coupling

The chirality of a molecule, or its "handedness," is a critical attribute, as different enantiomers can exhibit distinct biological activities. This compound is an optically active compound, a property defined by its ability to rotate the plane of polarized light. anton-paar.com

Optical Rotation is an intrinsic property of a chiral substance and is measured using a polarimeter. anton-paar.comwikipedia.org The specific rotation ([α]) is a standardized measure, where the direction of rotation is denoted by a plus (+) sign for dextrorotary compounds (rotating light clockwise) and a minus (-) sign for levorotary compounds (rotating light counter-clockwise). wikipedia.org For this compound, the "(+)" prefix indicates it is dextrorotary. This measurement is a primary step in identifying the correct enantiomer and is crucial for quality control in the pharmaceutical industry. anton-paar.com While powerful, the specific rotation of a sample can be affected by the presence of highly rotating impurities, making complementary techniques necessary for unambiguous enantiomeric purity assessment. wikipedia.org

Chiral High-Performance Liquid Chromatography (HPLC) is a superior method for separating and quantifying the enantiomers of a chiral compound. wikipedia.org This technique typically utilizes a chiral stationary phase (CSP), which contains a single enantiomer of a chiral selector. eijppr.com As the racemic mixture passes through the column, it forms transient diastereomeric complexes with the CSP. eijppr.com One enantiomer will have a stronger interaction and thus a longer retention time, enabling their separation. eijppr.com For complex separations, a variety of modern chromatographic techniques, including normal-phase, reversed-phase, and polar organic solvent chromatography, can be employed. e-bookshelf.de

The coupling of HPLC with chiroptical detectors, such as an Optical Rotation Detector (ORD) or a Circular Dichroism (CD) Detector , provides a highly specific analysis. uma.esjascoinc.com Unlike standard UV detectors, which cannot distinguish between enantiomers, these detectors are sensitive to chirality. jascoinc.com An ORD measures the angle of rotation of the eluent in real-time, while a CD detector measures the differential absorption of left and right circularly polarized light by chiral molecules with a nearby chromophore. jascoinc.com This hyphenation allows for not only the separation of enantiomers but also their positive identification and the accurate determination of enantiomeric excess (ee). uma.es

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid. This technique provides unequivocal evidence of a molecule's connectivity, conformation, and stereochemistry.

The crystal structure of this compound, isolated from Aspidosperma subincanum, has been successfully determined. doaj.orgresearchgate.net The analysis was performed on crystals obtained through recrystallization from methanol (MeOH) at room temperature. researchgate.net The crystallographic data provides a precise atomic-level map of the molecule.

The structural analysis unequivocally confirmed the molecular structure of natural this compound. researchgate.net Key findings from the analysis revealed that in the solid state, the atoms of rings A, B, and C are nearly coplanar. researchgate.net The heterocyclic D ring adopts a half-chair conformation, with the C(1)-Me group in an axial position. researchgate.net This detailed structural information is invaluable for understanding its chemical properties and for serving as a reference for spectroscopic data interpretation.

Table 1: Crystallographic Data for this compound
ParameterValueReference
Chemical FormulaC₁₈H₂₀N₂ researchgate.net
Crystal SystemOrthorhombic researchgate.net
Space GroupP2₁2₁2₁ researchgate.net
Unit Cell Dimensionsa = 11.587(5) Å b = 8.130(5) Å c = 15.239(5) Å researchgate.net
Unit Cell Volume (V)1435.5 ų researchgate.net
Molecules per Unit Cell (Z)4 researchgate.net
Temperature (T)293 K researchgate.net
Radiation Wavelength0.71073 Å ugr.es

Hyphenated Techniques for Comprehensive Analysis (e.g., HPLC-MS, HPLC-UV, HPLC-SLS)

Hyphenated techniques, which couple the powerful separation capabilities of HPLC with sensitive detection methods, are indispensable for the analysis of complex natural product extracts. nih.gov

HPLC-UV/DAD: High-Performance Liquid Chromatography with an Ultraviolet (UV) detector is a cornerstone technique for the analysis of alkaloids. universiteitleiden.nl Indole alkaloids, including this compound, possess strong and characteristic UV chromophores, making this a highly effective detection method. universiteitleiden.nl When coupled with a Photo-Diode Array (PDA or DAD) detector, a complete UV spectrum can be obtained for each peak as it elutes from the column. nih.gov This provides valuable information for peak identification by comparing the obtained spectra with those of reference standards or spectral libraries. researchgate.net Analyses of Aspidosperma extracts are often performed on C-18 reversed-phase columns with mobile phases consisting of buffered aqueous solutions and organic solvents like acetonitrile. nih.gov

HPLC-MS: The coupling of HPLC with Mass Spectrometry (MS) is a powerful tool for the chemical analysis of natural products. researchgate.net This technique separates the components of a mixture via HPLC, after which each component is ionized and its mass-to-charge ratio (m/z) is determined by the mass spectrometer. researchgate.net HPLC-MS provides crucial molecular weight information, which is used to identify known compounds in an extract or to propose structures for new ones. researchgate.net Tandem MS (MS/MS) further fragments the ions to yield structural information, enhancing the confidence of identification. nih.gov This method is highly sensitive and has been used to identify numerous alkaloids in Aspidosperma fractions. nih.gov

Iii. Biosynthetic Pathways and Enzymatic Mechanisms of + Guatambuine

Precursor Incorporation Studies in Plant Systems

The fundamental building blocks of (+)-Guatambuine are derived from the aromatic amino acid tryptophan and the monoterpenoid secologanin (B1681713). pugetsound.edu

Tryptophan provides the indole (B1671886) core and an adjacent two-carbon unit that are integral to the structure of most MIAs. rsc.orgpugetsound.edu Plants and various microorganisms synthesize tryptophan through the shikimate pathway, which converts phosphoenolpyruvate (B93156) and erythrose-4-phosphate into chorismate. wikipedia.orgwikipedia.org Chorismate is then transformed into anthranilate, a key step catalyzed by anthranilate synthase. universiteitleiden.nlwikipedia.org Subsequent enzymatic reactions convert anthranilate to indole-3-glycerol phosphate, which is then used to form indole. Finally, the enzyme tryptophan synthase catalyzes the reaction between indole and serine to produce L-tryptophan. wikipedia.org

For its incorporation into the MIA backbone, tryptophan is first decarboxylated by tryptophan decarboxylase to yield tryptamine (B22526). pugetsound.eduplos.org Tryptamine then serves as the direct precursor that condenses with secologanin to initiate the formation of the diverse family of monoterpene indole alkaloids. plos.orgrsc.org

Secologanin, the monoterpenoid component, is derived from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. universiteitleiden.nlwikipedia.org This plastidial pathway is the primary route for the biosynthesis of monoterpenes in plants. researchgate.netnih.gov The MEP pathway begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate, a reaction catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS). universiteitleiden.nl This is followed by a series of enzymatic steps that ultimately produce the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). jmb.or.kr

Geranyl pyrophosphate (GPP) is formed from the condensation of IPP and DMAPP. GPP is then hydroxylated by geraniol (B1671447) 10-hydroxylase (G10H), a critical step that directs the flow of precursors into the secologanin biosynthesis pathway. universiteitleiden.nlplos.org Through a sequence of further enzymatic modifications, geraniol is converted into secologanin. plos.org The condensation of tryptamine and secologanin, catalyzed by strictosidine (B192452) synthase, yields strictosidine, the universal precursor for all monoterpene indole alkaloids. plos.org

Table 1: Key Precursors and their Biosynthetic Origins

Precursor Biosynthetic Pathway Key Enzymes
Tryptophan Shikimate Pathway Anthranilate synthase, Tryptophan synthase
Secologanin MEP Pathway 1-deoxy-D-xylulose-5-phosphate synthase (DXS), Geraniol 10-hydroxylase (G10H)
Tryptamine Tryptophan Decarboxylation Tryptophan decarboxylase

| Strictosidine | Condensation | Strictosidine synthase |

Tryptophan as the Indole Moiety Precursor

Proposed Biosynthetic Intermediates and Transformation Steps

The conversion of the initial precursors into the complex structure of this compound involves several key intermediates and intricate chemical transformations.

Stemmadenine (B1243487) is a crucial intermediate in the biosynthesis of many Aspidosperma and Iboga alkaloids. clockss.org It has been proposed as a key precursor in the formation of the pyrido[4,3-b]carbazole skeleton of alkaloids like olivacine (B1677268) and, by extension, guatambuine. clockss.orgbvsalud.orgresearchgate.net The transformation from the general MIA precursor, strictosidine, to stemmadenine involves a complex series of enzymatic reactions. From strictosidine, the pathway proceeds through intermediates such as geissoschizine and preakuammicine to form stemmadenine acetate (B1210297). nih.gov The involvement of stemmadenine suggests that the loss of a carbon atom from the original tryptophan side chain occurs at a later stage in the biosynthesis of these alkaloids. clockss.org

The formation of the pyrido[4,3-b]carbazole ring system, characteristic of guatambuine and its relatives like olivacine, necessitates specific regioselective cyclization events. nih.govresearchgate.netacs.org The Potier-Janot postulate outlines a proposed biosynthetic route to olivacine and guatambuine from a stemmadenine-like intermediate. clockss.org This hypothesis involves the loss of the C2 carbon of the original tryptophan molecule. clockss.org Synthetic organic chemistry has provided insights into possible cyclization mechanisms. For instance, a regioselective 6-endo reductive cyclization of 2-indolylacyl radicals has been demonstrated as a key step in a synthetic route to the olivacine skeleton, which is structurally related to guatambuine. nih.govacs.orgtdx.cat This type of reaction highlights the chemical feasibility of forming the specific ring structure of pyrido[4,3-b]carbazoles. researchgate.netnih.govrsc.orgptfarm.plnih.govchimia.ch

Role of Stemmadenine in Pyrido[4,3-b]carbazole Biosynthesis

Molecular-Level Insights into Biosynthetic Enzymes

While the complete enzymatic pathway to this compound has not been fully elucidated, research on related Aspidosperma and Iboga alkaloids provides valuable insights into the types of enzymes likely involved. The biosynthesis of these alkaloids often involves enzymes from the carboxylesterase (CXE) and dehydrogenase families. nih.govresearchgate.net

Recent studies have identified carboxylesterase-like enzymes that catalyze regio- and enantiodivergent [4+2] cycloaddition reactions to form the core scaffolds of Aspidosperma and Iboga alkaloids from a common intermediate. nih.govresearchgate.net These cyclases are highly homologous yet can produce distinct chemical structures by acting on the same substrate. researcher.lifeacs.org Mutational analysis and the study of ancestral enzymes have begun to reveal the molecular basis for how these enzymes control regioselectivity and stereoselectivity. nih.govpnas.org It is plausible that a similar cyclase is involved in the formation of the pyrido[4,3-b]carbazole skeleton.

Furthermore, redox enzymes play a crucial role in expanding the chemical diversity of these alkaloids. acs.org By acting on intermediates, these enzymes can enable cycloaddition reactions with alternative regioselectivity, leading to the formation of different alkaloid scaffolds. acs.org The specific enzymes responsible for the final cyclization and modification steps leading to this compound remain a subject for future research.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
9-Hydroxy-6H-pyrido[4,3-b]carbazole
Akuammicine
Anthranilate
Catharanthine
Chorismate
Dehydropreakuamicine
Dimethylallyl pyrophosphate (DMAPP)
Ellipticine (B1684216)
Erythrose-4-phosphate
Geissoschizine
Geranyl pyrophosphate (GPP)
Geraniol
Indole
Indole-3-glycerol phosphate
Isopentenyl pyrophosphate (IPP)
O-acetylprecondylocarpine
O-acetylstemmadenine
Olivacine
Phosphoenolpyruvate
Preakuammicine
Pyruvate
Secologanin
Serine
Stemmadenine
Stemmadenine acetate
Strictosidine
Tabersonine (B1681870)
Tryptamine
Tryptophan
Vinblastine

Genetic Basis of Alkaloid Biosynthesis in Aspidosperma Species

The biosynthesis of the vast and structurally complex monoterpenoid indole alkaloids (MIAs) in plants of the Apocynaceae family, including Aspidosperma species, is a sophisticated process rooted in a complex genetic framework. While many biosynthetic steps have been characterized at the enzymatic level and corresponding genes identified, other steps remain to be fully investigated. researchgate.net The genetic exploration of these pathways relies heavily on modern molecular techniques, particularly transcriptome analysis, which provides a snapshot of the genes actively expressed in alkaloid-producing tissues. researchgate.netmdpi.com

The genetic journey to Aspidosperma alkaloids begins with the universal MIA precursor, strictosidine, which is formed from the condensation of tryptamine and secologanin. nih.govmdpi.com The formation of strictosidine is a critical control point, diverting primary metabolites into the complex cascade of secondary metabolism. nih.gov From strictosidine, the pathway proceeds through a series of unstable intermediates to generate various alkaloid skeletons. Stemmadenine has been identified as a crucial precursor for many indole alkaloids found in Aspidosperma species. researchgate.net

Recent breakthroughs have shed light on the evolution and function of key genes responsible for forming the characteristic scaffolds of these alkaloids. A significant discovery has been the identification of carboxylesterase (CXE)-like enzymes that catalyze regio- and enantiodivergent [4+2] cycloaddition reactions to form the Aspidosperma and related iboga alkaloid cores. nih.govpnas.orgresearchgate.net Research combining phylogenetic analysis and biochemical assays has shown that an ancestral carboxylesterase, which had lost its original function, was recruited to catalyze the formation of the Aspidosperma alkaloid scaffold. pnas.org Specifically, the enzyme tabersonine synthase (TS) is responsible for generating the Aspidosperma skeleton. nih.govpnas.org

Subsequent evolution, involving gene duplication and key amino acid substitutions, led to the emergence of new enzymatic functions from this ancestral template. pnas.org This evolutionary diversification explains how different plant lineages can produce distinct alkaloid types, such as the iboga scaffold, from a common biosynthetic intermediate. nih.gov

Transcriptome sequencing of MIA-producing plants, such as Catharanthus roseus and Vinca minor, has been instrumental in identifying candidate genes involved in the later, more specific steps of alkaloid biosynthesis. researchgate.netmdpi.com These analyses reveal a host of genes encoding enzyme families critical for the structural modification of the alkaloid cores. While direct transcriptomic data for every Aspidosperma species is not always available, these related species serve as powerful models for understanding the genetic toolkit involved.

The table below summarizes the key gene families and enzymes identified through transcriptomic and molecular studies in Apocynaceae plants, which are crucial for the biosynthesis of Aspidosperma-type alkaloids.

Enzyme/Gene ClassPutative Function in Alkaloid BiosynthesisRelevant Precursor/SubstrateRepresentative Organism(s) for Study
Strictosidine Synthase (STR) Catalyzes the condensation of tryptamine and secologanin to form the universal precursor, strictosidine. nih.govTryptamine, SecologaninCatharanthus roseus, Vinca minor nih.govnih.gov
Strictosidine β-Glucosidase (SGD) Hydrolyzes the glucose moiety from strictosidine to yield a highly reactive aglycone, a gateway to diverse alkaloid skeletons. nih.govStrictosidineCatharanthus roseus nih.gov
Tabersonine Synthase (TS) A carboxylesterase-like enzyme that catalyzes the [4+2] cycloaddition to form the core Aspidosperma scaffold. nih.govpnas.orgO-acetylstemmadenine derived intermediate mdpi.compnas.orgCatharanthus roseus, Tabernaemontana litoralis nih.govpnas.org
Hydroxylases (e.g., P450s) Introduce hydroxyl groups at specific positions on the alkaloid skeleton, increasing structural diversity. mdpi.comnih.govTabersonine, Vincadifformine (B1218849)Catharanthus roseus, Vinca minor mdpi.comnih.gov
Methyltransferases (MT) Add methyl groups to hydroxyl or amine functionalities, altering the molecule's properties. mdpi.comHydroxylated alkaloid intermediatesCatharanthus roseus mdpi.com
Reductases/Dehydrogenases Catalyze reduction and oxidation reactions that modify the alkaloid backbone. pnas.orgGeissoschizine, Stemmadenine intermediatesCatharanthus roseus pnas.org

Although the genetic basis for the assembly of the core Aspidosperma structure is becoming increasingly clear, the specific genes encoding the enzymes for the terminal steps—those that convert a general Aspidosperma precursor like vincadifformine or tabersonine into the specific structure of this compound—are often not yet functionally characterized. Identifying these final tailoring enzymes remains a key objective in the field of plant natural product biosynthesis. researchgate.net

Iv. Total Synthesis and Semisynthetic Approaches to + Guatambuine

Historical Overview of Early Synthetic Endeavors

The initial synthetic work on guatambuine was closely linked to the chemistry of its fully aromatized analogue, olivacine (B1677268). Early endeavors established the structural relationship between these two alkaloids. A foundational semisynthetic route demonstrated that racemic guatambuine could be prepared by the reduction of olivacine methiodide. medkoo.comvdoc.pub This transformation, typically achieved using reducing agents like sodium borohydride (B1222165), confirmed that guatambuine is an N-methyltetrahydro derivative of olivacine. medkoo.com These early efforts were crucial in confirming the structure of guatambuine and provided a straightforward, albeit not enantioselective, pathway to the racemic compound from the more accessible olivacine.

Strategies Involving Dihydropyridine (B1217469) Intermediates

A notable strategy for the synthesis of the pyridocarbazole skeleton involves the use of dihydropyridine intermediates. This approach leverages the reactivity of a masked enamine within the dihydropyridine ring to facilitate the crucial cyclization step needed to form the tetracyclic system.

A key innovation in the dihydropyridine-based synthesis was the use of tricarbonylchromium(0) complexes to stabilize and activate the dihydropyridine unit. acs.orgcdnsciencepub.com In a synthesis reported by Kutney and colleagues, a crucial step involves the complexation of a dihydropyridine precursor with a tricarbonylchromium(0) group. cdnsciencepub.comresearchgate.net This complexation serves to stabilize the otherwise reactive dihydropyridine system, allowing for subsequent chemical manipulations. The synthetic route begins with the condensation of 1-benzenesulphonylindole with 4-acetylpyridine, which, after hydrolysis and iodomethylation, provides a pyridinium (B92312) salt. cdnsciencepub.com This salt is then reacted with sodium dithionite (B78146) in the presence of tris(acetonitrile)tricarbonylchromium(0) (B107872) to generate the key dihydropyridine-tricarbonylchromium(0) complex. cdnsciencepub.comresearchgate.net

Following the formation of the chromium complex, the synthesis proceeds through cyclization to form the pyrido[4,3-b]carbazole skeleton. cdnsciencepub.com The reaction of the complexed dihydropyridine with an acid catalyst promotes the intramolecular cyclization onto the indole (B1671886) ring. The subsequent steps involve decomplexation and managing the oxidation state of the newly formed ring system. In the synthesis of (±)-guatambuine, the cyclized intermediate mixture is subjected to reduction. cdnsciencepub.com Treatment with sodium borohydride reduces the iminium species present after cyclization, leading to the formation of 1-desmethylguatambuine. cdnsciencepub.com This intermediate can then be methylated to afford (±)-guatambuine, completing the synthesis. This reduction is a critical final step to establish the tetrahydro-D-ring characteristic of the target molecule.

Utilization of Tricarbonylchromium(0) Complexes

Intramolecular Cyclization Reactions in Pyrido[4,3-b]carbazole Formation

Intramolecular cyclization reactions represent a powerful and direct approach to constructing the tetracyclic framework of guatambuine. These methods typically involve forming a key bond to the indole nucleus in a late-stage cyclization event, and include both radical and transition-metal-catalyzed processes.

A total synthesis of (±)-guatambuine has been accomplished using a radical cyclization as the key strategic step. medkoo.comacs.org This approach, reported by Bennasar and coworkers, features a regioselective 6-endo reductive cyclization of a 2-indolylacyl radical to construct the olivacine skeleton. acs.orgepdf.pub The precursor, a selenoester derived from an N-methyl-2-indolylacetic acid derivative, is treated with a radical initiator such as AIBN (azobisisobutyronitrile) and a reducing agent like tributyltin hydride. This generates the acyl radical which undergoes a 6-endo-trig cyclization onto the C7 position of the indole ring. The resulting tetracyclic ketone is then converted to (±)-guatambuine through reaction with methyllithium (B1224462) or a similar methylating agent, followed by a reduction step. epdf.pub This synthesis also constitutes a formal synthesis of olivacine, as guatambuine can be transformed into the fully aromatic alkaloid. epdf.pub

Palladium-catalyzed reactions have proven to be highly effective for the formation of carbazole (B46965) and related heterocyclic systems, including the pyrido[4,3-b]carbazole core of guatambuine. These strategies often involve intramolecular C-H activation or cross-coupling reactions to forge the final ring. core.ac.ukresearchgate.net One prominent strategy involves the palladium-catalyzed tandem cyclization and cross-coupling of indolylborates with vinyl bromides to construct the pyrido[4,3-b]carbazole system. capes.gov.br Other approaches have utilized palladium-catalyzed intramolecular C-C bond formation to cyclize ortho-bromo-diarylamine precursors into the carbazole skeleton. core.ac.uk While many of these methods have been aimed at synthesizing olivacine and ellipticine (B1684216), the resulting tetracyclic core is directly applicable to guatambuine. For instance, syntheses of reduced natural variants like guatambuine have been achieved via a palladium-catalyzed tandem cyclization/cross-coupling reaction as the key step. researchgate.net These methods highlight the versatility of palladium catalysis in assembling complex alkaloid frameworks through efficient and often convergent pathways.

Radical Cyclization Methodologies

Convergent and Divergent Synthetic Routes

One of the notable syntheses of racemic (±)-guatambuine employs a strategy that can be classified as divergent. This approach utilizes a regioselective 6-endo reductive cyclization of a 2-indolylacyl radical as the key step to construct the core structure. capes.gov.brsemanticscholar.org The synthesis begins with a substituted indole precursor, which is sequentially elaborated to build the adjoining pyridine (B92270) ring system, culminating in the formation of the tetracyclic framework.

A hypothetical convergent approach, by contrast, would involve the separate synthesis of an indole-containing fragment and a highly functionalized pyridine fragment. These two building blocks would then be coupled together using a bond-forming reaction, such as a palladium-catalyzed cross-coupling reaction, followed by final ring closure to yield the guatambuine skeleton. While specific applications of this convergent strategy to (+)-guatambuine are less commonly detailed in foundational literature, this approach is a cornerstone of modern synthetic planning for related alkaloid structures.

Table 1: Comparison of Synthetic Route Strategies for the Guatambuine Skeleton
Strategy TypeDescriptionAdvantagesExample Key Step for Guatambuine Skeleton
Divergent (Linear) Begins with one primary starting material and modifies it sequentially to build the final molecule.Conceptually straightforward; development can be methodical.Intramolecular radical cyclization of a 2-indolylacyl precursor to form the tetracyclic core. capes.gov.brsemanticscholar.org
Convergent Independently prepares two or more key fragments that are combined late in the synthesis. nih.govHigher overall yield; allows for parallel synthesis of fragments; easier to optimize individual fragment syntheses.Coupling of a pre-formed indole fragment with a functionalized pyridine fragment.

Stereoselective Synthesis of Enantiopure this compound

Achieving the synthesis of enantiopure this compound requires precise control over the molecule's single stereocenter. There are two primary pathways to obtain a single enantiomer: direct asymmetric synthesis or the resolution of a racemic mixture. rsc.org

Asymmetric synthesis aims to create the desired enantiomer selectively from the outset, often using chiral catalysts, auxiliaries, or starting materials. researchgate.netnumberanalytics.com For instance, an asymmetric Pictet-Spengler reaction, a powerful tool for building carboline frameworks, could potentially be used with a chiral catalyst to directly form the (+)-enantiomer. whiterose.ac.ukwikipedia.org Similarly, employing an enzyme or a chiral organocatalyst could guide a key bond-forming reaction to produce the desired stereochemical outcome. rsc.orgresearchgate.netwikipedia.org

However, a more traditional and frequently employed method for obtaining enantiopure alkaloids is through the resolution of a racemic mixture. libretexts.orgwhiterose.ac.ukpressbooks.pub This technique is particularly applicable after a successful synthesis of (±)-guatambuine. The process involves reacting the racemic mixture, which contains equal amounts of this compound and (-)-guatambuine, with a single enantiomer of a chiral resolving agent. libretexts.org Since guatambuine is a basic amine, a chiral acid such as (+)-tartaric acid or its derivatives is an ideal resolving agent.

The reaction produces a pair of diastereomeric salts, for instance, [this compound / (+)-tartrate] and [(-)-guatambuine / (+)-tartrate]. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, allowing them to be separated by fractional crystallization. libretexts.org Once the desired diastereomeric salt is isolated in pure form, the chiral resolving agent is removed by treatment with a base, yielding the enantiomerically pure this compound.

Table 2: General Steps for Chiral Resolution of (±)-Guatambuine
StepProcedurePrinciple
1React racemic (±)-guatambuine with an enantiopure chiral acid (e.g., (+)-tartaric acid).Formation of a mixture of two diastereomeric salts.
2Separate the diastereomeric salts using fractional crystallization.Diastereomers have different solubilities, allowing one to crystallize selectively. libretexts.org
3Isolate the pure desired diastereomeric salt (e.g., [this compound / (+)-tartrate]).Physical separation of the crystallized solid from the solution.
4Treat the isolated diastereomeric salt with a base.Regenerates the free amine (enantiopure this compound) and the salt of the resolving agent.
5Purify the final product.Extraction and purification yield enantiomerically pure this compound.

V. Chemical Modifications and Structure Activity Relationship Sar Studies of Guatambuine Derivatives

Synthesis of Novel Guatambuine Analogues

The synthesis of guatambuine analogues primarily revolves around the construction and modification of its characteristic tetracyclic system.

The core of guatambuine is a pyrido[4,3-b]carbazole skeleton. The synthesis of this scaffold is a key step in producing guatambuine and its derivatives. Modern synthetic methods have been developed for the efficient construction of these structures. One notable approach involves a palladium-catalyzed tandem cyclization and cross-coupling reaction of indolylborates to create hexatriene intermediates. These intermediates then undergo a copper-catalyzed 6π-electrocyclization to form the pyridocarbazole core, which can be further transformed into alkaloids like (±)-guatambuine. researchgate.net Other methods focus on the palladium(II)-catalyzed double C-H activation for the oxidative cyclization of diarylamines, providing a route to the carbazole (B46965) scaffold necessary for building pyrido[4,3-b]carbazole alkaloids. researchgate.net These synthetic strategies are crucial as they allow for the creation of a library of analogues for further study. researchgate.netnih.gov

Modifications to the guatambuine structure are targeted at its heterocyclic and aromatic rings to probe for changes in biological activity. The aromatic portion of these molecules, the carbazole ring system, and the heterocyclic pyridine (B92270) ring are both targets for electrophilic substitution. msu.edulibretexts.org The reactivity of these positions allows for the introduction of various functional groups.

Key positions for modification include:

The Indole (B1671886) Nitrogen (N-5): The nitrogen within the carbazole ring system can be a site for substitution.

The Pyridine Nitrogen (N-2): N-alkylation and N-acylation of the pyridine ring are possible modifications. msu.edu

The Carbazole Ring (Aromatic System): Substitutions can be made on the benzene-like portion of the carbazole nucleus. There is a general preference for substitution at the C-2 position in similar five-membered heterocycles. msu.edu

The Pyridine Ring (D-ring): Modifications include reduction of the pyridine ring, as seen in the comparison between olivacine (B1677268) and its derivative 3,4-dihydroolivacine. researchgate.netuantwerpen.be For instance, the activity of ellipticine (B1684216) derivatives was found to be lower in variants with a reduced D-ring. researchgate.net

These modifications are designed to alter the electronic properties, steric hindrance, and hydrogen-bonding capabilities of the molecule, which in turn can influence its interaction with biological targets. nih.govazolifesciences.com

Pyrido[4,3-b]carbazole Scaffolds

Elucidation of Structural Determinants for Biological Activity (Non-Clinical Focus)

Structure-activity relationship (SAR) studies aim to connect the specific structural features of a molecule to its biological activity. azolifesciences.com For guatambuine derivatives, these studies have provided insights into the features necessary for their observed effects.

For example, in an evaluation of antiproliferative activity against certain cell lines, it was found that the specific conformation of guatambuine can be more active than the standard form. researchgate.net This highlights the importance of the three-dimensional shape of the molecule. Furthermore, studies on related pyrido[4,3-b]carbazole alkaloids like ellipticine have shown that the presence of a methyl group at the C-11 position can be important for activity. researchgate.net

In silico studies have also been employed to predict the biological potential of guatambuine and its relatives. One such study predicted that guatambuine (referred to as N-methyl-tetrahydro-olivacine), along with uleine (B1208228) and olivacine derivatives, has a strong probability of inhibiting the acetylcholinesterase enzyme. uantwerpen.be This predictive approach helps to guide the synthesis of new analogues with potentially enhanced activity.

Table 1: Structure-Activity Relationship (SAR) Findings for Guatambuine and Related Alkaloids
Structural ModificationPositionObserved Effect on Activity (Non-Clinical)Reference
Conformational IsomerismOverall MoleculeThe conformer of guatambuine showed higher antiproliferative activities than guatambuine itself. researchgate.net
D-Ring ReductionPyridine RingActivities of ellipticine variants with a reduced D-ring were lower. researchgate.net
Absence of Methyl GroupC-11Activity was lower in ellipticine variants without the C(11)-Me group. researchgate.net
N-methylationPyridine NitrogenN-methyl-tetrahydro-olivacine (guatambuine) predicted to inhibit acetylcholinesterase. uantwerpen.be

Comparative Analysis with Related Indole Alkaloids (e.g., Olivacine, Uleine, Ellipticine)

Guatambuine belongs to the broader class of indole alkaloids, sharing structural similarities with compounds like olivacine, uleine, and ellipticine. These alkaloids are often isolated from the same plant sources, such as species of Aspidosperma. researchgate.netsci-hub.se

Olivacine and Ellipticine: These are structural isomers, both possessing the pyrido[4,3-b]carbazole core. mdpi.com Guatambuine is essentially a tetrahydro-derivative of N-methyl-olivacine. uantwerpen.be The primary structural difference lies in the degree of saturation of the pyridine D-ring. Olivacine and ellipticine have a fully aromatic pyridine ring, whereas in guatambuine, this ring is saturated. This seemingly minor difference can significantly impact biological activity. For instance, while both olivacine and ellipticine show potent cytotoxic effects, olivacine has been found to be less effective against cancer cells and less cytotoxic to normal cells than ellipticine. mdpi.com The biosynthetic pathways for olivacine and guatambuine are believed to be closely related. clockss.org

Uleine: Uleine has a different carbazole-based structure compared to guatambuine. It lacks the two-carbon unit typically derived from the tryptophan side chain in many indole alkaloids. clockss.org Despite this structural divergence, in silico studies have grouped uleine and its derivatives with guatambuine and olivacine derivatives as having a high probability of inhibiting acetylcholinesterase. uantwerpen.be

This comparative analysis reveals that while these alkaloids share a common biogenetic origin and core structural elements, subtle variations in the substitution pattern and oxidation state of the heterocyclic rings lead to distinct biological profiles. sci-hub.seclockss.org

Table 2: Comparative Overview of Guatambuine and Related Indole Alkaloids
CompoundCore StructureKey Structural FeaturesReported/Predicted Biological Activity (Non-Clinical)Reference
(+)-GuatambuinePyrido[4,3-b]carbazoleTetrahydro-N-methyl-olivacine structure. Saturated D-ring.Antiproliferative activity; predicted acetylcholinesterase inhibitor. researchgate.netuantwerpen.be
OlivacinePyrido[4,3-b]carbazoleIsomer of ellipticine. Aromatic D-ring.Anticancer activity; cytotoxic effects. researchgate.netmdpi.com
EllipticinePyrido[4,3-b]carbazoleIsomer of olivacine. Aromatic D-ring.Potent anticancer activity; more cytotoxic than olivacine. researchgate.netmdpi.com
UleineCarbazole-typeLacks the typical two-carbon tryptophan side chain bridge.Predicted acetylcholinesterase inhibitor. uantwerpen.beclockss.org

Vi. Investigation of Biological Activities and Molecular Mechanisms in Vitro and in Silico

Anti-Enzyme Activities

The potential of (+)-Guatambuine as an inhibitor of acetylcholinesterase (AChE), a key enzyme in the hydrolysis of the neurotransmitter acetylcholine (B1216132), has been explored through computational and laboratory-based studies. In silico predictions have identified this compound, also known as N-methyl-tetrahydro-olivacine, as an indole (B1671886) alkaloid with a high probability of inhibiting the acetylcholinesterase enzyme. nih.gov This computational screening targeted twenty-one known indole alkaloids from Aspidosperma subincanum, highlighting guatambuine among a select few derivatives with a strong predicted inhibitory capacity. nih.gov

Supporting these computational predictions, in vitro experiments conducted on extracts from Aspidosperma subincanum, a plant species known to contain this compound, have demonstrated acetylcholinesterase inhibitory activity. nih.gov The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease, as it increases the availability of acetylcholine in the brain. nih.govnih.govnih.gov The standard method for determining this in vitro activity often involves a colorimetric assay based on Ellman's methodology. nih.govmdpi.com

While the inhibition of butyrylcholinesterase (BChE) is also a relevant strategy in the treatment of neurodegenerative diseases like Alzheimer's, particularly in later stages, specific research detailing the in vitro or in silico inhibitory effects of this compound on BChE is not extensively documented in the available scientific literature. mdpi.comnih.gov Dual inhibition of both AChE and BChE can offer broader therapeutic benefits. mdpi.com

Table 1: Cholinesterase Inhibition Profile of this compound
EnzymeStudy TypeFindingReference
Acetylcholinesterase (AChE)In SilicoDemonstrated a strong probability of being able to inhibit the AChE enzyme. nih.gov
Butyrylcholinesterase (BChE)N/AData not available in the searched literature.

Acetylcholinesterase Inhibition Studies (In Silico and In Vitro)

Antiproliferative Effects in Cellular Models (In Vitro)

This compound has been identified as having antitumor properties. researchgate.netacs.orgsci-hub.seethernet.edu.et Research has demonstrated its antiproliferative effects against various human cancer cell lines. An indole alkaloid-rich fraction (IAF) derived from Aspidosperma subincanum, which contains guatambuine, was found to exert toxic and antiproliferative effects on the MCF7 breast cancer cell line. researchgate.net

Furthermore, studies comparing this compound to one of its conformers revealed differences in activity. The conformer of guatambuine exhibited higher antiproliferative activity than guatambuine itself against HCT-116 (colon carcinoma) and HL-60 (promyelocytic leukemia) cells. researchgate.netresearchgate.netresearchgate.net This suggests that the specific three-dimensional structure of the molecule plays a crucial role in its cytostatic potential.

Table 2: In Vitro Antiproliferative Activity of this compound and its Conformer
Compound/FractionCell LineObserved EffectReference
Indole Alkaloid-Rich Fraction (containing Guatambuine)MCF7 (Breast Cancer)Toxic and antiproliferative effects observed. researchgate.net
This compound ConformerHCT-116 (Colon Carcinoma)Showed higher activity than guatambuine. researchgate.net
This compound ConformerHL-60 (Promyelocytic Leukemia)Showed higher activity than guatambuine. researchgate.net

The mechanism behind the antiproliferative effects of alkaloids from A. subincanum appears to involve the induction of apoptosis, or programmed cell death. researchgate.net In vitro studies on the MCF7 breast cancer cell line using an indole alkaloid-rich fraction (IAF) containing this compound provided insights into these molecular pathways. researchgate.net

The treatment with the IAF was shown to elevate the Bax/Bcl-xL ratio, a key indicator of the mitochondrial pathway of apoptosis. researchgate.net Furthermore, the fraction was found to induce apoptosis in MCF7 cells by suppressing the expression of COX-2, an enzyme often linked to inflammation and cancer progression. researchgate.net The investigation also revealed that the IAF reduced the levels of IL-8 and intracellular reactive oxygen species (ROS) while increasing the activity of catalase, an antioxidant enzyme. researchgate.net These findings collectively suggest that the cytotoxic effects are mediated through the modulation of oxidative stress and pro-inflammatory pathways that lead to apoptosis. researchgate.net

Assessment of Cytostatic Activity against Cancer Cell Lines

Anti-Infective Activities (In Vitro)

The genus Aspidosperma has a history of use in traditional medicine for treating various infectious diseases, including malaria and other microbial infections. nih.govresearchgate.net Scientific investigations have begun to validate these ethnopharmacological uses. In vitro studies have shown that extracts from Aspidosperma subincanum, a source of this compound, possess antimicrobial properties. nih.govresearchgate.net

Specifically, both ethanolic extracts and alkaloid-enriched fractions from the leaves and branches of A. subincanum have demonstrated activity against the bacterium Staphylococcus aureus ATCC 25923. nih.govresearchgate.net While these studies were conducted on extracts rather than the isolated compound, the activity is often attributed to the rich alkaloid content, including this compound. researchgate.net Further research on other alkaloids from this genus, such as aspidospermine, has shown antiprotozoan activity against Plasmodium falciparum, the parasite responsible for malaria, lending more support to the anti-infective potential of this class of compounds. sci-hub.se

Antimalarial Efficacy against Plasmodium falciparum Strains

The indole alkaloid this compound has been identified as a compound with noteworthy antiplasmodial properties. Research into its efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans, has provided preliminary data on its potential as an antimalarial agent. Species of the genus Aspidosperma, from which guatambuine is isolated, are traditionally used in some regions to treat malaria. researchgate.net

In vitro studies have quantified the activity of this compound against P. falciparum. One study reported its half-maximal inhibitory concentration (IC50), a measure of its potency, as 14.0 µM. dntb.gov.ua This indicates a moderate level of activity that warrants further investigation, especially concerning its mechanism of action against the parasite and its efficacy against drug-resistant strains. dntb.gov.uabvsalud.org While the antitumor activities of many indole alkaloids from Aspidosperma have been studied extensively, their antiplasmodial effects are an area requiring more in-depth research. researchgate.net

Table 1: In Vitro Antimalarial Activity of this compound

CompoundTarget OrganismIC50 Value (µM)Reference
This compoundPlasmodium falciparum14.0 dntb.gov.ua

Antibacterial Spectrum against Gram-Positive and Gram-Negative Bacteria

The antibacterial potential of this compound has been inferred primarily from studies on extracts of Aspidosperma subincanum, where it is a major constituent. scispace.com These extracts have demonstrated antimicrobial activity, particularly against Gram-positive bacteria. researchgate.netscispace.com Gram-positive bacteria are characterized by a thick peptidoglycan cell wall that is generally more permeable to hydrophobic molecules, whereas Gram-negative bacteria possess a protective outer membrane that acts as a barrier, often conferring resistance. frontiersin.orgnih.gov

An ethanolic extract from the stem bark of A. subincanum, known to contain guatambuine, showed activity against Staphylococcus aureus, a Gram-positive bacterium. researchgate.net Further research focusing on the isolated this compound is necessary to determine its specific antibacterial spectrum and minimum inhibitory concentrations (MIC) against a broader range of both Gram-positive and Gram-negative bacterial strains.

Table 2: Antibacterial Activity of Aspidosperma subincanum Extracts (Containing Guatambuine)

Extract SourceTarget BacteriaActivity NotedReference
Ethanolic extract of A. subincanum leaves and branchesStaphylococcus aureus (Gram-positive)In vitro activity demonstrated researchgate.net
Extracts of A. subincanumGram-positive bacteriaAntimicrobial activity observed scispace.com

Modulation of Physiological Pathways (In Vitro/Ex Vivo)

Vascular relaxation is a critical physiological process regulated by the vascular endothelium and the underlying smooth muscle cells. Endothelium-independent relaxation occurs when a substance acts directly on the vascular smooth muscle to cause vasodilation, often by modulating intracellular signaling pathways without the need for factors released from the endothelium. nih.govnih.gov Mechanisms for this type of relaxation frequently involve the inhibition of calcium influx into smooth muscle cells or the activation of potassium channels, leading to hyperpolarization. mdpi.com

Currently, there is a lack of specific research in the reviewed literature detailing the direct effects of this compound on vascular relaxation or its potential endothelium-independent mechanisms. Investigation into this area could reveal novel cardiovascular properties for this alkaloid.

Ion channels, particularly potassium (K+) and calcium (Ca2+) channels, are fundamental in regulating cellular excitability and signaling. nih.gov Ca2+-activated K+ channels, for instance, create a feedback loop where an influx of Ca2+ activates these channels, leading to K+ efflux, membrane hyperpolarization, and a subsequent reduction in Ca2+ entry. nih.govnih.gov Modulation of these channels can profoundly impact neuronal activity and muscle contraction.

The ability of this compound to modulate specific K+ or Ca2+ channels has not been documented in the available scientific literature. Given the known role of other alkaloids in interacting with ion channels, this remains a pertinent area for future pharmacological studies to elucidate the molecular mechanisms of guatambuine's biological activities.

G-protein coupled receptors (GPCRs) are central to cellular signaling, translating extracellular signals into intracellular responses via second messengers like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). researchgate.net The adenylyl cyclase (AC)/cAMP pathway and the soluble guanylyl cyclase (sGC)/cGMP pathway are two major signaling cascades. cvphysiology.comjax.org Activation of the sGC/cGMP pathway in vascular smooth muscle typically leads to relaxation, while the effects of the AC/cAMP pathway can vary by tissue type, causing relaxation in vascular smooth muscle. cvphysiology.comsmw.ch

Direct evidence of this compound modulating the sGC/cGMP or AC/cAMP signaling pathways is not present in the surveyed research. Elucidating whether this compound interacts with specific GPCRs or downstream components of these pathways could provide significant insight into its pharmacological profile.

Ion Channel Modulation (e.g., K+ Channels, Ca2+ Channels)

Antioxidant Potential in Cellular and Biochemical Assays

Oxidative stress is implicated in numerous pathological conditions, and compounds with antioxidant activity can help mitigate cellular damage. nih.gov The antioxidant potential of extracts from Aspidosperma subincanum, which contains this compound, has been evaluated in biochemical assays. researchgate.netnih.gov

One study tested an ethanolic extract from the branches of A. subincanum using a β-carotene bleaching assay. nih.gov The extract demonstrated an ability to prevent β-carotene bleaching with an IC50 value of 39.0 μg/mL, a potency comparable to the standard antioxidant rutin (B1680289) in that specific test. nih.gov However, the same study noted that the tested extracts did not show significant capacity to reduce the DPPH radical. nih.gov Another report mentioned that extracts of A. subincanum exhibited antioxidant activity in a lipid peroxidation assay. researchgate.net These findings suggest that constituents within the plant, potentially including this compound, possess antioxidant properties, although activity may be specific to the assay and oxidative species involved. Further studies on the isolated compound are needed for definitive characterization.

Table 3: Antioxidant Activity of Aspidosperma subincanum Extracts (Containing Guatambuine)

Extract/CompoundAssay TypeResultReference
Ethanolic extract of A. subincanum branchesβ-carotene bleaching assayIC50 = 39.0 μg/mL nih.gov
Ethanolic extract of A. subincanumDPPH radical scavenging assayNot significant (IC50 > 15 μg/mL) nih.gov
Extracts of A. subincanumLipid peroxidation assayAntioxidant activity observed researchgate.net

Computational and Chemoinformatics Approaches for Activity Prediction

Computational and chemoinformatics approaches are pivotal in modern drug discovery, offering rapid and cost-effective methods to predict the biological activities of chemical compounds. These in silico techniques, including molecular docking, machine learning, and pharmacophore modeling, leverage the structural information of a compound like this compound to forecast its interactions with biological targets, thereby guiding further experimental validation.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second, typically a protein, to form a stable complex. jscimedcentral.com This method is instrumental in structure-based drug design for identifying potential interactions and estimating binding affinity. ijpras.commdpi.com

In silico studies have explored the potential of yohimbine-type alkaloids, including guatambuine, to interact with various protein targets. One of the primary targets investigated is acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease. mdpi.comuantwerpen.bebvsalud.org Computational predictions have suggested that guatambuine (also known as N-methyl-tetrahydro-olivacine) has a strong probability of inhibiting AChE. uantwerpen.bebvsalud.orgresearchgate.net These predictions are based on docking simulations that place the ligand into the active site of the enzyme, identifying key interactions that stabilize the complex. nih.govderpharmachemica.com For instance, the binding of inhibitors to AChE often involves interactions with residues in both the catalytic anionic site (CAS) and the peripheral anionic site (PAS), such as Trp86, Trp286, and His447. tci-thaijo.orgnih.gov The interactions are typically hydrophobic and may involve hydrogen bonding and π-π stacking. nih.govtci-thaijo.orgmdpi.com

Beyond AChE, protein kinases are another important class of targets for indole alkaloids. ebi.ac.uk These enzymes are crucial in cell signaling, and their dysregulation is linked to diseases like cancer. elifesciences.orgfrontiersin.org While specific docking studies detailing the interaction of this compound with a wide array of protein kinases are not extensively documented, the general class of indole alkaloids has been studied for its potential to bind to the ATP-binding site of these enzymes. chemmethod.combiorxiv.org Such binding can inhibit the kinase's activity, representing a potential therapeutic mechanism. For example, docking studies with related indole alkaloids like yohimbine (B192690) have been performed against targets like the serotonergic receptor 5HT1A, revealing favorable binding scores and interactions with key amino acid residues. mdpi.com These studies provide a framework for understanding how this compound might interact with similar G protein-coupled receptors (GPCRs), which are known targets for yohimbine and its derivatives. researchgate.net

The table below summarizes the predicted protein targets for this compound based on computational docking and activity prediction studies.

Target ProteinPredicted ActivityBasis of Prediction
Acetylcholinesterase (AChE)InhibitionIn silico prediction of high inhibitory probability. mdpi.comuantwerpen.bebvsalud.org
Protein KinasesPotential Binding/InhibitionGeneral activity of indole alkaloids against this target class. ebi.ac.ukelifesciences.orgchemmethod.com
G Protein-Coupled Receptors (GPCRs)Potential AntagonismBased on studies of the related alkaloid, yohimbine. researchgate.net

Machine learning (ML) has emerged as a powerful tool in drug discovery for predicting the biological activities of molecules, thereby accelerating the identification of promising drug candidates. mednexus.orgnih.govnih.gov These models are trained on large datasets of compounds with known activities to learn the relationship between chemical structures and biological effects.

For indole alkaloids like this compound, machine learning models, often in conjunction with other computational methods, have been used to predict potential biological activities. Specifically, in silico predictions for the inhibition of acetylcholinesterase have been performed using systems that employ machine learning algorithms like Naïve Bayes and Support Vector Machines (SVM). uantwerpen.beresearchgate.net In one study, a Naïve Bayes model predicted that guatambuine, along with other alkaloids from the plant Aspidosperma subincanum, has a high probability of exhibiting anticholinesterase activity. uantwerpen.be These predictive systems work by generating molecular descriptors, such as pharmacophore fingerprints, from the compound's structure and using these to train models that can classify a compound as likely active or inactive against a specific biological target. researchgate.net

The general workflow for these predictions involves several steps:

Molecular Descriptor Generation : The 3D structure of the compound is used to generate descriptors that encode its physicochemical and structural features.

Model Training : ML algorithms are trained on datasets containing compounds with experimentally determined activities (e.g., active or inactive AChE inhibitors).

Activity Prediction : The trained model then predicts the probability of a new compound, like this compound, being active (Pa) or inactive (Pi) against the target. researchgate.net

While specific, large-scale machine learning studies focusing solely on this compound are scarce, the application of these models to the broader class of indole alkaloids demonstrates their utility. uantwerpen.be The predictions serve as a valuable starting point, highlighting potential activities that warrant experimental investigation. The table below outlines the machine learning approaches used to predict the activity of this compound.

Machine Learning ModelPredicted Biological ActivityTargetReference
Naïve BayesInhibitory ActivityAcetylcholinesterase (AChE) uantwerpen.be
Support Vector Machine (SVM)General Bioactivity PredictionVarious Biological Targets researchgate.net

Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) necessary for a molecule to interact with a specific biological target. mdpi.combiointerfaceresearch.com Once a pharmacophore model is developed, it can be used as a 3D query to search large compound databases in a process called virtual screening, aiming to identify novel molecules with the potential for similar biological activity. nih.govnih.govajchem-a.com

The general process of pharmacophore-based virtual screening involves:

Model Generation : A pharmacophore model is created either from the structure of a known active ligand (ligand-based) or from the structure of the target's binding site (structure-based). biointerfaceresearch.comnih.gov

Database Screening : The pharmacophore model is used to screen databases of chemical compounds to find molecules that match the required 3D arrangement of features. mdpi.comnih.gov

Hit Identification and Refinement : The molecules that match the pharmacophore query, known as "hits," are selected for further analysis, which often includes molecular docking to refine the binding pose and estimate affinity. biointerfaceresearch.comnih.gov

This approach allows for the discovery of structurally diverse compounds that retain the key interaction points of the original template molecule. For a compound like this compound, a pharmacophore model could be developed based on its known interactions with a target like AChE or a specific GPCR. This model could then be used to screen for new potential inhibitors with different chemical scaffolds, potentially leading to the development of novel therapeutic agents. frontiersin.org

The table below outlines the key features that would likely be included in a pharmacophore model for a yohimbine-type alkaloid like this compound.

Pharmacophore FeatureDescriptionPotential Role in Binding
Aromatic RingThe indole ring systemπ-π stacking interactions with aromatic residues in the binding site.
Hydrogen Bond AcceptorNitrogen atom(s) in the ring systemForming hydrogen bonds with donor groups in the protein target.
Hydrogen Bond DonorN-H group in the indole ringForming hydrogen bonds with acceptor groups in the protein target.
Hydrophobic FeatureThe aliphatic portions of the ring systemEngaging in hydrophobic interactions within the binding pocket.
Positive Ionizable FeatureBasic nitrogen atomForming ionic interactions or cation-π interactions.

Vii. Advanced Research Methodologies in Guatambuine Studies

Metabolomics and Phytochemical Profiling of Plant Sources

Metabolomics provides a powerful lens for studying the complete set of small-molecule metabolites within a biological sample, offering a snapshot of the plant's biochemical status. creative-proteomics.com For (+)-Guatambuine, this approach is crucial for understanding its biosynthesis, its relationship with other alkaloids, and for identifying rich natural sources. The primary sources of this compound are various species of the Aspidosperma genus, which are known for producing a wide array of monoterpene indole (B1671886) alkaloids. researchgate.netnih.gov

Phytochemical profiling studies on Aspidosperma species, such as Aspidosperma subincanum and Aspidosperma tomentosum, reveal a complex mixture of alkaloids co-occurring with this compound. nih.gov These analyses are typically performed using hyphenated chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), coupled with Mass Spectrometry (MS). nih.govresearchgate.net This combination allows for the separation, detection, and tentative identification of dozens to hundreds of metabolites in a single analysis. nih.gov

These profiling efforts have successfully identified numerous alkaloids alongside this compound, providing valuable data for chemotaxonomy and biosynthetic pathway elucidation. researchgate.netscienceopen.com The presence and relative abundance of these compounds can vary based on the plant species, geographical location, and environmental conditions. nih.gov

Table 1: Selected Alkaloids Identified in Aspidosperma Species alongside this compound This table is representative of alkaloids found in the genus and may not all co-occur in a single species.

Alkaloid Name Alkaloid Class Plant Source Example(s)
Uleine (B1208228) Indole Aspidosperma parvifolium scienceopen.com
Apparicine Indole Aspidosperma parvifolium scienceopen.com
Aspidospermine Aspidospermatan Aspidosperma excelsum rsdjournal.org
Quebrachamine Aspidospermatan Aspidosperma spp. researchgate.net
Yohimbine (B192690) Yohimban Aspidosperma excelsum rsdjournal.org
Aspidocarpine Aspidospermatan Aspidosperma album cdnsciencepub.com

Advanced Spectroscopic Applications for Complex Mixture Analysis

The precise structural identification of this compound, especially within a complex plant extract, relies on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two most powerful tools for this purpose. nih.govfrontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for the complete structural elucidation of organic molecules. nih.gov For this compound, one-dimensional (1D) NMR techniques like ¹H-NMR and ¹³C-NMR provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for assembling the molecular structure by revealing connectivity between atoms. In the context of complex mixtures, these techniques can help to identify the signals of this compound even when they overlap with signals from other compounds. High-resolution magic angle spinning (HR-MAS) NMR can even be used to analyze metabolites in intact tissue samples with minimal preparation. nct-dresden.de

Mass Spectrometry (MS): Coupled with a separation technique like liquid chromatography (LC-MS), mass spectrometry is invaluable for detecting and identifying known compounds in an extract and proposing structures for new ones. nct-dresden.de High-resolution mass spectrometry (HR-MS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental formula. rsc.org Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting fragment ions, creating a "fingerprint" that is characteristic of the compound's structure and can be compared against spectral libraries for confirmation. frontiersin.org

Table 2: Representative Spectroscopic Data for the Characterization of Yohimbine-type Alkaloids This table provides examples of the types of data obtained from spectroscopic analysis. Exact values vary by instrument and conditions.

Technique Data Type Example Information for a Yohimbine Scaffold
HR-MS Molecular Formula Determination of C₂₁H₂₄N₂O₃ from exact mass
¹H-NMR Chemical Shift (δ) Aromatic protons (indole ring) typically at δ 7.0-7.5 ppm
Protons adjacent to nitrogen or oxygen at δ 3.0-4.5 ppm
¹³C-NMR Chemical Shift (δ) Carbonyl carbon (C=O) around δ 170-175 ppm
Aromatic carbons (indole ring) at δ 100-140 ppm
LC-MS/MS Fragmentation Pattern Characteristic loss of small molecules (e.g., H₂O, COOCH₃)

Chemoenzymatic Synthesis Approaches for Stereocontrol

The total synthesis of complex natural products like this compound is a significant challenge, particularly controlling the precise three-dimensional arrangement of atoms (stereochemistry). This compound belongs to the yohimbine family of alkaloids, which can exist as multiple stereoisomers, each with potentially different biological activities. nih.gov Chemoenzymatic synthesis, which integrates the versatility of chemical reactions with the high selectivity of biological enzymes, offers a powerful strategy to achieve the required stereocontrol. nih.govmdpi.com

This approach leverages enzymes to catalyze key steps where controlling stereochemistry is difficult using traditional chemical methods. mdpi.com For instance, enzymes can be used for:

Asymmetric Reduction: Ketone reductase enzymes can reduce a ketone group to a specific stereoisomer of a hydroxyl group, a common feature in alkaloid structures.

Kinetic Resolution: Enzymes like lipases can selectively react with one enantiomer (one of two mirror-image forms) in a racemic mixture, allowing the other desired enantiomer to be isolated in high purity. mdpi.com

Enantioselective Cascade Reactions: Nature generates yohimbine alkaloids from tryptamine (B22526) and secologanin (B1681713) via the enzyme strictosidine (B192452) synthase, which precisely controls the formation of a key carbon-carbon bond. nih.govmdpi.com Bio-inspired synthetic strategies aim to mimic these cascades, using catalysts (which can be enzymes or enzyme-inspired chemical catalysts) to construct the pentacyclic core with high stereocontrol in a few steps. nih.gov

By combining enzymatic steps with conventional organic synthesis, chemists can create more efficient and stereoselective routes to this compound and its analogues, facilitating further study of their structure-activity relationships. nih.gov

Systems Biology Approaches to Understand Biological Network Interactions

To understand the full biological impact of this compound, researchers are moving beyond single-target interactions and adopting systems biology approaches. nih.gov Systems biology aims to understand the compound's effect on the entire biological system (e.g., a cell or organism) by integrating large-scale datasets from genomics, transcriptomics, proteomics, and metabolomics (often called "omics" technologies). frontiersin.orgresearchgate.net

This holistic view allows for the construction of biological network models that can reveal how a compound like this compound perturbs cellular pathways and processes. nih.govpnas.org Key methodologies include:

Transcriptomics: Using techniques like RNA-sequencing to measure how this compound affects the expression levels of thousands of genes simultaneously. This can identify entire signaling pathways that are activated or suppressed by the compound.

Gene-to-Metabolite Networks: By correlating changes in gene expression with changes in metabolite profiles (including alkaloids in the source plant or metabolites in a treated organism), researchers can build networks that link genetic regulation to biochemical output. nih.gov This is crucial for understanding how the biosynthesis of this compound is regulated in its plant source. jpmb-gabit.ir

Protein-Protein Interaction (PPI) Networks: These analyses map the complex web of interactions between proteins. By identifying which proteins this compound binds to, researchers can use PPI databases to predict the downstream consequences of these interactions on cellular function. nih.govfrontiersin.org

Viii. Conclusion and Future Research Directions

Summary of Key Academic Contributions

(+)-Guatambuine, a tetracyclic indole (B1671886) alkaloid, has been a subject of academic interest primarily due to its presence in various species of the Aspidosperma genus, which are used in traditional medicine. researchgate.netsci-hub.se Scientific investigations have established a foundational understanding of its chemistry and preliminary biological activities.

Initial phytochemical studies led to the successful isolation and characterization of this compound from the stem bark of Aspidosperma subincanum and other related species. researchgate.netingentaconnect.com Its structure, featuring a pyrido[4,3-b]carbazole skeleton, was elucidated through spectroscopic analysis and confirmed by X-ray crystallography, which revealed that the A, B, and C rings are nearly coplanar, while the D ring adopts a half-chair conformation. researchgate.netsci-hub.se

Significant efforts in synthetic organic chemistry have resulted in various total synthesis routes for guatambuine and its structural isomer, olivacine (B1677268). nih.govcdnsciencepub.com These synthetic strategies, some involving palladium-catalyzed tandem cyclization/cross-coupling reactions, have not only confirmed the structure but also provided access to the molecule for biological evaluation. nih.govcore.ac.uk

Early biological screening of this compound has indicated notable bioactivities. The most frequently cited is its antitumor activity. researchgate.netsci-hub.se Additionally, studies on extracts containing guatambuine and on related indole alkaloids have demonstrated antibacterial properties, particularly against Gram-positive bacteria. scielo.brtandfonline.com These initial findings have positioned this compound as a lead compound worthy of further investigation. sci-hub.se

MilestoneKey Finding/ContributionRelevant Species/MethodPrimary Reference(s)
Isolation First isolation and identification as a major constituent.Aspidosperma subincanum Mart. ingentaconnect.com
Structural Elucidation Determination of the tetracyclic pyrido[4,3-b]carbazole structure.Spectroscopic methods, X-ray crystallography researchgate.netsci-hub.se
Chemical Synthesis Development of total synthesis routes.Dihydropyridine (B1217469) chemistry, Palladium-catalyzed reactions cdnsciencepub.comcore.ac.uk
Biological Activity Reports of antitumor and antibacterial properties.In vitro assays against cancer cell lines and bacteria researchgate.netsci-hub.sescielo.br

Unexplored Research Avenues and Methodological Gaps

Despite the foundational knowledge, the full academic and therapeutic potential of this compound remains largely untapped. Several research avenues are unexplored, and certain methodological gaps hinder progress.

A significant gap exists in the comprehensive evaluation of its biological activity profile. While antitumor activity is noted, other pharmacological effects suggested by the traditional use of Aspidosperma species—such as anti-inflammatory, anti-hyperlipidemic, and anorexigenic activities—have yet to be thoroughly investigated for the isolated compound. sci-hub.se Likewise, its potential antimalarial activity, a property of many indole alkaloids, requires more extensive study. sci-hub.se

Methodologically, there is a scarcity of research on the synthesis of guatambuine derivatives and the systematic exploration of their structure-activity relationships (SAR). Creating a library of analogues with modifications to the carbazole (B46965) nucleus or the D-ring could uncover compounds with enhanced potency or novel activities. sci-hub.se Little is known about the biological activities of reduced variants of the ellipticine-guatambuine skeleton, partly due to a limited number of synthetic approaches for these specific compounds. researchgate.net

Furthermore, the biosynthetic pathway of guatambuine in Aspidosperma plants has not been fully elucidated. Identifying the genes and enzymes involved in its formation could enable biotechnological production methods. numberanalytics.com

Research AreaDescription of Gap/AvenueRationale/Potential Impact
Expanded Bioactivity Screening Investigation into anti-inflammatory, antimalarial, anti-hyperlipidemic, and anorexigenic effects.Aligns with ethnopharmacological uses of Aspidosperma species; could reveal new therapeutic applications. sci-hub.se
Structure-Activity Relationship (SAR) Lack of systematic synthesis and evaluation of guatambuine derivatives.Development of more potent and selective compounds; optimization of lead structure. researchgate.net
Biosynthesis Elucidation The genetic and enzymatic pathway for guatambuine production in plants is unknown.Enables metabolic engineering and biotechnological production, ensuring a sustainable supply. numberanalytics.com
Comparative Pharmacology Limited studies comparing the activity of this compound with its isomers (e.g., olivacine) and synthetic conformers.Could provide insights into the stereochemical requirements for biological activity. researchgate.net

Potential for Further Mechanistic Elucidation in Biological Systems (Non-Clinical)

Understanding how this compound exerts its biological effects at a molecular level is crucial for its development. Non-clinical studies are essential to uncover these mechanisms.

The primary hypothesis for its antitumor effect, based on related pyridocarbazole alkaloids like ellipticine (B1684216), is the inhibition of DNA topoisomerase II and intercalation into DNA. nih.govresearchgate.net This warrants direct investigation through in vitro enzymatic assays and biophysical studies using purified topoisomerase and DNA. Cellular studies could then confirm target engagement by looking for markers of DNA damage and cell cycle arrest in cancer cell lines.

For its antibacterial activity, the molecular target remains unknown. scielo.br Future non-clinical research should aim to identify the bacterial protein(s) or pathway(s) that guatambuine inhibits. Approaches could include affinity chromatography-mass spectrometry to pull down binding partners from bacterial lysates or screening for resistance mutations in bacteria exposed to the compound.

The potential for effects on developing organ systems, a key consideration in non-clinical safety assessment, remains to be explored. ich.org While excluding a safety profile, the academic exploration of how guatambuine interacts with key developmental pathways (e.g., in zebrafish or cell-based models) could provide significant mechanistic insights into its broader biological interactions. ich.org

Biological ActivityPotential Mechanism/TargetSuggested Non-Clinical Approach
Antitumor Inhibition of Topoisomerase II; DNA Intercalation.In vitro topoisomerase activity assays; DNA binding studies (e.g., fluorescence, circular dichroism); Cell cycle analysis. nih.govresearchgate.net
Antibacterial Unknown bacterial target(s).Affinity chromatography-mass spectrometry; Genetic screens for resistance mutations; Bacterial cell wall synthesis assays. scielo.br
General Pharmacology Interaction with monoaminergic receptors (e.g., adrenergic, serotonergic).Receptor binding assays using cell lines expressing specific human receptors. tandfonline.comnih.gov
Developmental Biology Interference with key signaling pathways in organogenesis.Phenotypic screening using model organisms (e.g., Danio rerio); High-content imaging of cultured cells. ich.org

Emerging Technologies Applicable to Guatambuine Research

Future research on this compound can be significantly accelerated by leveraging emerging technologies. These advanced tools can overcome existing methodological limitations and open new avenues of investigation.

Advanced Analytical and "-Omics" Technologies: Modern analytical techniques such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) can facilitate more sensitive and accurate quantification and characterization of guatambuine and its metabolites in complex biological matrices. mdpi.commdpi.com Furthermore, integrated multi-omics approaches—including genomics, transcriptomics, and metabolomics—can be applied to Aspidosperma species to identify the complete biosynthetic pathway of guatambuine. frontiersin.org This knowledge is a prerequisite for synthetic biology applications aimed at heterologous production.

In Silico and High-Throughput Methods: Computational tools like molecular docking can predict the binding of guatambuine and its virtual derivatives to various biological targets, helping to prioritize synthetic efforts and guide mechanistic studies. univ-biskra.dz High-throughput screening (HTS) platforms can rapidly evaluate a library of guatambuine analogues against a vast array of biological targets, expanding the known pharmacology of this chemical scaffold.

Advanced Synthesis and Biocatalysis: Innovations in synthetic chemistry, such as flow chemistry and photoredox catalysis, could offer more efficient and scalable routes to guatambuine and its derivatives. Biocatalysis, using engineered enzymes, could enable stereoselective modifications of the guatambuine scaffold that are difficult to achieve through traditional chemical methods.

TechnologyApplication to Guatambuine ResearchPotential Outcome
Multi-Omics Platforms Elucidation of the biosynthetic pathway in Aspidosperma species.Identification of key genes and enzymes for metabolic engineering and synthetic biology applications. frontiersin.org
Advanced Mass Spectrometry (e.g., UHPLC-MS/MS) Pharmacokinetic and metabolic profiling in non-clinical models.Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. mdpi.comnih.gov
Molecular Docking and Simulation Predicting binding affinity and mode of interaction with putative biological targets (e.g., topoisomerase II, bacterial enzymes).Rational design of more potent derivatives and formulation of testable mechanistic hypotheses. univ-biskra.dz
High-Throughput Screening (HTS) Testing guatambuine and its analogues against large panels of enzymes, receptors, and cell lines.Discovery of novel biological activities and targets.
Synthetic Biology Reconstitution of the guatambuine biosynthetic pathway in a microbial host (e.g., yeast, E. coli).Sustainable and scalable production of the compound, independent of plant harvesting.

Q & A

Q. Answer :

  • X-ray crystallography : Resolve absolute configuration via heavy-atom derivatives (e.g., brominated analogs).
  • ECD (electronic circular dichroism) : Compare experimental spectra with DFT-simulated curves for chiral centers.
  • Vibrational CD : Validate minor stereoisomers undetectable by NMR .

Basic: What stability protocols ensure this compound’s integrity during long-term storage?

Q. Answer :

  • Store at -20°C in amber vials under argon.
  • Monitor degradation via quarterly HPLC-MS (look for oxidation products, e.g., m/z 310.1420 [M+O+H]+^+).
  • Avoid aqueous buffers (pH >7 accelerates hydrolysis) .

Advanced: How to investigate this compound’s ecological roles in source organisms?

Q. Answer :

  • Conduct field metabolomics : Compare alkaloid profiles in plant tissues (bark vs. leaves) across seasons via LC-MS/MS.
  • Insect bioassays : Test herbivore deterrence using leaf-disk choice experiments.
  • Gene cluster analysis : Use RNA-seq to identify biosynthetic genes co-expressed with this compound production .

Methodological Notes

  • Data Contradictions : Always cross-reference solvent systems, instrumentation (e.g., NMR field strength), and biological models when reconciling discrepancies .
  • Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
  • Ethical Compliance : For ecological studies, obtain permits for bioprospecting and adhere to Nagoya Protocol guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.